3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine
Description
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine is a thiazolidine derivative characterized by a central five-membered thiazolidine ring substituted with a 3,4-dichlorophenylsulfonyl group at position 3 and a 3-nitrophenyl group at position 2. This compound belongs to a class of sulfur-containing heterocycles known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties . Its molecular formula is C₁₆H₁₄Cl₂N₂O₅S₂, with a molar mass of 449.33 g/mol and a predicted density of 1.547 g/cm³ . The presence of electron-withdrawing groups (e.g., nitro, sulfonyl, and dichlorophenyl) contributes to its high polarity and low predicted pKa (-10.08), suggesting strong acidic character .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S2/c16-13-5-4-12(9-14(13)17)25(22,23)18-6-7-24-15(18)10-2-1-3-11(8-10)19(20)21/h1-5,8-9,15H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBTMXCOQQIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-nitrobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a thiazolidine-forming reagent, such as thiourea, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-aminophenyl)thiazolidine.
Oxidation: 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step reactions, similar to 2-DCTD’s thiourea-based route . However, the sulfonyl group may require additional protection/deprotection steps.
- Bioactivity Gaps : While structurally related compounds exhibit antimicrobial and enzyme-inhibitory activities, direct evidence for the target compound’s bioactivity is absent in the provided literature. Further in vitro studies are needed.
Biological Activity
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine is a synthetic compound characterized by its thiazolidine structure, which incorporates a sulfonyl group and two aromatic moieties. The compound's unique configuration suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₄Cl₂N₂O₄S. The compound features a thiazolidine ring, which is essential for its biological interactions. The presence of the dichlorophenyl and nitrophenyl groups enhances its chemical reactivity and solubility, making it an interesting candidate for further biological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄Cl₂N₂O₄S |
| CAS Number | 497234-90-9 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or modulator due to its structural features that allow binding to active or allosteric sites on proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, leading to inhibition of enzymatic activity.
- Signal Transduction Modulation : The compound may alter signal pathways by binding to receptors or other regulatory proteins.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
Anticancer Activity
Research has shown that thiazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that compounds with similar thiazolidine structures exhibited IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat, indicating potent antiproliferative activity .
Antimicrobial Activity
The antimicrobial properties of related thiazolidine compounds have been assessed using minimum inhibitory concentration (MIC) assays. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
Case Studies
- Antitumor Efficacy : In vitro studies involving derivatives of thiazolidine showed significant cytotoxicity against human cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Studies : A series of thiazolidine derivatives were tested for their antimicrobial efficacy against various pathogens. The results highlighted that modifications in the phenyl substituents significantly influenced the antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
